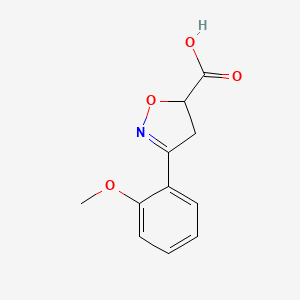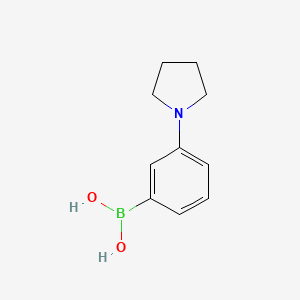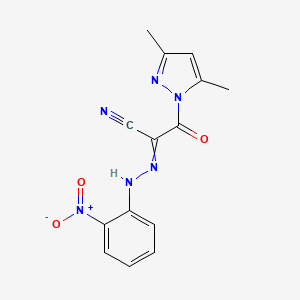
N-(2-氯吡啶-3-基)乙酰胺
概述
描述
N-(2-chloropyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloropyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloropyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
互变异构和光谱学
- N-(2-氯吡啶-3-基)乙酰胺已在杂环互变异构的背景下进行研究,研究证实其在各种溶剂中存在作为酰胺互变异构体-转构体 (Katritzky & Ghiviriga, 1995)。这一发现对于理解这类化合物的化学行为和结构动力学具有重要意义。
合成和生物评估
- 该化合物已参与合成新型杂环1,2,4-三唑和1,2,4-噁二唑,展现出有趣的生物活性。合成过程涉及从商业可获得的2-氯吡啶衍生物开始的各个步骤 (Karpina et al., 2019)。这项研究突出了其在合成具有潜在生物应用的化合物中的作用。
光伏和光物理研究
- 合成了N-(2-氯吡啶-3-基)乙酰胺类似物,并对其光化学和热化学性质进行了研究。由于其良好的光吸收效率和有利的电子注入能量 (Mary et al., 2020),它们在染料敏化太阳能电池(DSSCs)中显示出潜力作为光敏化剂。这类研究对于高效和可持续太阳能技术的发展至关重要。
除草应用
- 从2-氯-N-(噻吩[2,3-b]吡啶-3-基)乙酰胺衍生的功能化3-(取代氨基)噻吩[2,3-b]吡啶的研究揭示了强大的除草剂解毒特性。通过X射线衍射和NMR技术确认了这些化合物的结构阐明 (Dotsenko et al., 2019)。这些发现展示了N-(2-氯吡啶-3-基)乙酰胺衍生物在农业中的相关性。
抗真菌和杀虫活性
- 合成具有1,3,4-噻二唑取代基的N-(噻吩[2,3-b]吡啶-3-基)乙酰胺化合物导致发现一些表现出抗真菌和杀虫活性的化合物 (Zhou, 2013)。这项研究为害虫控制和作物保护领域做出了贡献。
抗过敏潜力
- 从N-(2-氯吡啶-3-基)乙酰胺衍生的N-(吡啶-4-基)-(吲哚-3-基)乙酰胺已被研究作为潜在的抗过敏剂。某些衍生物显示出抑制组胺释放和白细胞介素产生的有希望活性 (Menciu et al., 1999)。这表明它们在过敏管理中具有潜在的治疗应用。
金属离子络合
- N-(2-氯吡啶-3-基)乙酰胺衍生物已被用于合成金属离子络合物,揭示了对配位化学和在催化和材料科学等各个领域的潜在应用的见解。这些研究涉及理解这些络合物的配位模式和几何构型 (Karim, Ali, & Musa, 2005)。
Smiles重排机制
- 该化合物已成为Smiles重排过程研究的对象,为N-甲基-2-(2-氯吡啶-3-氧基)乙酰胺负离子的分子内环化机制提供了理论证据。这对于理解有机合成途径具有重要意义 (Sun et al., 2008)。
作用机制
Target of Action
The primary targets of N-(2-chloropyridin-3-yl)acetamide are currently unknown. This compound is used for proteomics research , which suggests it may interact with proteins or other biomolecules in the cell.
Mode of Action
Given its use in proteomics research , it may interact with proteins or other biomolecules, altering their function or activity
Biochemical Pathways
As a tool in proteomics research , it may influence a variety of pathways depending on the proteins or biomolecules it interacts with. More detailed studies are required to map out the specific pathways affected.
Result of Action
Given its use in proteomics research , it may have diverse effects depending on the specific proteins or biomolecules it interacts with
生化分析
Biochemical Properties
N-(2-chloropyridin-3-yl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors (nAChRs), leading to the activation of these receptors . This interaction is crucial as it influences the signaling pathways within cells. Additionally, N-(2-chloropyridin-3-yl)acetamide is involved in the degradation pathway of acetamiprid, a neonicotinoid insecticide, where it acts as an intermediate metabolite .
Cellular Effects
N-(2-chloropyridin-3-yl)acetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of nicotinic acetylcholine receptors by N-(2-chloropyridin-3-yl)acetamide can lead to changes in intracellular calcium levels, which in turn affects various downstream signaling pathways . This compound also impacts gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
The molecular mechanism of N-(2-chloropyridin-3-yl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. N-(2-chloropyridin-3-yl)acetamide binds to nicotinic acetylcholine receptors, leading to their activation . This activation results in the opening of ion channels and an influx of calcium ions into the cell. The increased calcium levels then trigger various intracellular signaling cascades, ultimately affecting gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-chloropyridin-3-yl)acetamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(2-chloropyridin-3-yl)acetamide is relatively stable under standard laboratory conditions . Its degradation products can also have significant biochemical effects. Long-term exposure to N-(2-chloropyridin-3-yl)acetamide in in vitro and in vivo studies has demonstrated sustained activation of nicotinic acetylcholine receptors and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-chloropyridin-3-yl)acetamide vary with different dosages in animal models. At low doses, the compound primarily activates nicotinic acetylcholine receptors without causing significant adverse effects . At higher doses, N-(2-chloropyridin-3-yl)acetamide can lead to toxic effects, including neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in maximal activation of nicotinic acetylcholine receptors, beyond which adverse effects become more pronounced.
Metabolic Pathways
N-(2-chloropyridin-3-yl)acetamide is involved in several metabolic pathways. It is an intermediate metabolite in the degradation pathway of acetamiprid, where it is further broken down into other metabolites such as 2-chloro-5-hydroxymethylpyridine and 6-chloronicotinic acid . These metabolic pathways involve various enzymes and cofactors that facilitate the conversion of N-(2-chloropyridin-3-yl)acetamide into its degradation products. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels within cells.
Transport and Distribution
The transport and distribution of N-(2-chloropyridin-3-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, N-(2-chloropyridin-3-yl)acetamide can be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell. The distribution of the compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
N-(2-chloropyridin-3-yl)acetamide exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, N-(2-chloropyridin-3-yl)acetamide may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its biochemical effects. The subcellular localization of N-(2-chloropyridin-3-yl)acetamide is crucial for understanding its overall mechanism of action.
属性
IUPAC Name |
N-(2-chloropyridin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIDENWDCKKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402074 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21352-19-2 | |
| Record name | N-(2-chloropyridin-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2,3-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-amine](/img/structure/B1351436.png)

![Benzo[d][1,3]dioxol-4-ylboronic acid](/img/structure/B1351442.png)



![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)


